molecular formula C14H10BrClFNO2 B13016179 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide

3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide

Cat. No.: B13016179
M. Wt: 358.59 g/mol
InChI Key: ABSUIKMWENTROX-UHFFFAOYSA-N
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Description

3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide is a chemical compound with the molecular formula C14H10BrClFNO2 and a molecular weight of 358.59 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and fluorine atoms, making it a valuable building block in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of catalysts such as iron(III) bromide (FeBr3) for bromination and base catalysts for nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine, chlorine, and fluorine) in its structure can enhance its binding affinity to certain enzymes and receptors. This compound may act as an inhibitor or modulator of specific biological processes, depending on its target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde
  • 3-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde

Uniqueness

3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide is unique due to its specific combination of halogen atoms and benzamide structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H10BrClFNO2

Molecular Weight

358.59 g/mol

IUPAC Name

3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]benzamide

InChI

InChI=1S/C14H10BrClFNO2/c15-11-5-8(14(18)19)2-4-13(11)20-7-9-1-3-10(17)6-12(9)16/h1-6H,7H2,(H2,18,19)

InChI Key

ABSUIKMWENTROX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Br)OCC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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